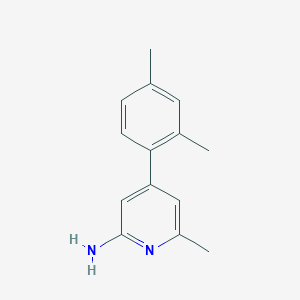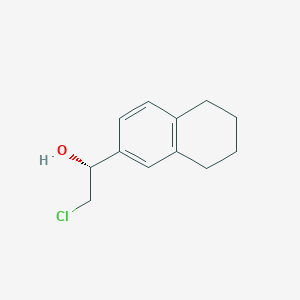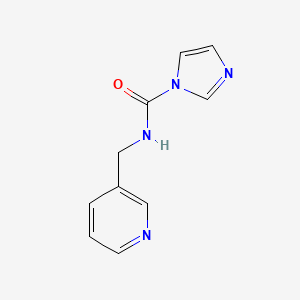![molecular formula C7H9ClN2S B13159148 5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole typically involves the reaction of cyclopropylmethylamine with chloromethyl thiocyanate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiadiazole ring. The reaction mixture is then heated to a specific temperature to complete the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding thiols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to prevent side reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and amines.
科学的研究の応用
5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular membranes, leading to changes in membrane permeability and function.
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole
- 5-(Chloromethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole
- 2-Chloromethyl-5-cyclopropyl-1,3,4-thiadiazole
Uniqueness
5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of both a cyclopropyl and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H9ClN2S |
|---|---|
分子量 |
188.68 g/mol |
IUPAC名 |
5-[[1-(chloromethyl)cyclopropyl]methyl]thiadiazole |
InChI |
InChI=1S/C7H9ClN2S/c8-5-7(1-2-7)3-6-4-9-10-11-6/h4H,1-3,5H2 |
InChIキー |
FAMMDSYRVJNQLU-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CN=NS2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)


![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)



![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)


![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
